molecular formula C20H24O6 B12339225 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12339225
M. Wt: 360.4 g/mol
InChI Key: XALNHTCGJMPZSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple steps, including the formation of the chromenone core and the introduction of the dihydroxy and prenyl groups. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Antioxidant Activity

Panduratin A exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

1.2 Anti-inflammatory Effects

Research indicates that Panduratin A can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its potential use in treating inflammatory conditions like arthritis and asthma .

1.3 Anticancer Properties

Panduratin A has been investigated for its anticancer effects, particularly against breast cancer cells. It induces apoptosis (programmed cell death) in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for developing targeted cancer therapies .

Agricultural Applications

2.1 Plant Growth Promotion

The compound has been shown to enhance plant growth and development by promoting root elongation and increasing biomass in various plant species. This property can be beneficial in agricultural practices to improve crop yields .

2.2 Pest Resistance

Panduratin A has demonstrated insecticidal properties against agricultural pests. Its application can reduce the reliance on synthetic pesticides, promoting more sustainable farming practices .

Biochemical Research

3.1 Enzyme Inhibition Studies

Panduratin A serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

3.2 Natural Product Synthesis

The compound is also significant in the synthesis of other natural products due to its unique structural features. Researchers utilize it as a precursor for synthesizing more complex flavonoids and other bioactive compounds .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
MedicinalAntioxidant activityScavenges free radicals; reduces oxidative stress
Anti-inflammatory effectsInhibits COX and LOX enzymes
Anticancer propertiesInduces apoptosis in breast cancer cells
AgriculturalPlant growth promotionEnhances root elongation; increases biomass
Pest resistanceExhibits insecticidal properties
Biochemical ResearchEnzyme inhibition studiesUseful for studying metabolic pathways
Natural product synthesisServes as a precursor for complex flavonoids

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of Panduratin A using DPPH radical scavenging assays. Results indicated that Panduratin A effectively reduced DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies demonstrated that Panduratin A significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent .

Case Study 3: Efficacy Against Breast Cancer Cells

Research involving MCF-7 breast cancer cells showed that treatment with Panduratin A led to a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage, indicating its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The dihydroxy groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

    Molecular Targets: Includes enzymes like cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of dihydroxy and prenyl groups, which confer distinct chemical and biological properties.

Biological Activity

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C25H32O6C_{25}H_{32}O_{6} with a molecular weight of approximately 428.5 g/mol. This compound is characterized by multiple hydroxyl groups and prenylated phenyl rings which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its antioxidant and anti-inflammatory properties. The presence of hydroxyl groups allows it to scavenge free radicals effectively, reducing oxidative stress in cells. Additionally, it can inhibit the production of pro-inflammatory cytokines, thus playing a role in modulating inflammatory responses.

Key Molecular Targets

  • Cyclooxygenase (COX) : Involved in the inflammatory process.
  • Lipoxygenase (LOX) : Another enzyme linked to inflammation.
  • Catechol O-methyltransferase (COMT) : Inhibits the metabolism of catecholamines and may influence neurotransmitter levels.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : The compound has been shown to reduce oxidative stress markers in various cell lines.
  • Anti-inflammatory Effects : Studies indicate that it can significantly lower levels of inflammatory mediators such as TNF-alpha and IL-6.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AntimicrobialEffective against selected bacterial strains

Case Study 1: Antioxidant Efficacy

In a study conducted on human fibroblast cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels. This suggests significant antioxidant potential which could be beneficial in preventing oxidative damage associated with aging and various diseases.

Case Study 2: Anti-inflammatory Mechanism

A recent in vivo study demonstrated that administration of the compound in a murine model of arthritis led to reduced swelling and inflammation markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Prenylation : Using prenyl bromide under basic conditions to introduce the prenyl group.
  • Cyclization : Formation of the chromenone core through acid-catalyzed cyclization.
  • Hydroxylation : Introduction of hydroxyl groups via oxidation reactions using agents like hydrogen peroxide.

These methods are essential for producing high yields and purity necessary for biological testing.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C20H24O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-6,9,13,15,17-18,21-24H,4,7-8H2,1-2H3

InChI Key

XALNHTCGJMPZSI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O)O)C

Origin of Product

United States

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